BenchChemオンラインストアへようこそ!

(Z)-Ligustilide

Chemical Stability Isomerization Kinetics Storage Optimization

(Z)-Ligustilide (CAS: 4431-01-0) is a phthalide-derived natural product predominantly isolated from the volatile oils of Angelica sinensis and Ligusticum chuanxiong, with a molecular formula of C12H12O2 and a molecular weight of 188.22 g/mol. It exists as a light-sensitive, hydrophobic liquid that is highly soluble in DMSO (100 mg/mL) and requires storage at -20°C under nitrogen protection from light.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
Cat. No. B10818337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Ligustilide
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC.CCCC=C1C2=C(C=CCC2)C(=O)O1
InChIInChI=1S/C12H14O2.CH4/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11;/h5,7-8H,2-4,6H2,1H3;1H4/b11-8-;
InChIKeyZKXOLPQXOZFSKV-MKFZHGHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-Ligustilide for Research and Development: Chemical Identity and Procurement Considerations


(Z)-Ligustilide (CAS: 4431-01-0) is a phthalide-derived natural product predominantly isolated from the volatile oils of Angelica sinensis and Ligusticum chuanxiong, with a molecular formula of C12H12O2 and a molecular weight of 188.22 g/mol [1]. It exists as a light-sensitive, hydrophobic liquid that is highly soluble in DMSO (100 mg/mL) and requires storage at -20°C under nitrogen protection from light . As the thermodynamically less stable Z-configuration isomer, this compound undergoes rapid isomerization to the E-isomer and oxidative degradation to form dimers, trimers, and epoxide derivatives when exposed to ambient light and air [2]. Researchers procuring (Z)-Ligustilide for pharmacological studies must verify configurational purity via HPLC or qHNMR, as the presence of E-isomer or degradation products (including senkyunolide I and H) can confound bioactivity interpretations and lead to irreproducible results [3].

Why (Z)-Ligustilide Cannot Be Replaced by E-Ligustilide, Senkyunolide A, or Butylidenephthalide in Research Applications


Generic substitution among phthalide analogs is scientifically invalid due to three non-interchangeable factors. First, configurational isomerism fundamentally alters stability and receptor binding: the E-isomer exhibits distinct spatial geometry that affects target engagement compared to the Z-form, while isomerization during storage can occur at rates up to 58% in air, rendering (Z)-Ligustilide of unverified stereochemical purity unreliable [1]. Second, despite sharing vasorelaxant properties with senkyunolide A, the two compounds exhibit divergent pharmacokinetic profiles and metabolic fates in vivo, with (Z)-Ligustilide demonstrating significantly higher systemic exposure (AUC 5,508 vs. 1,046 h·ng/mL) and serving as a metabolic precursor to butylidenephthalide [2][3]. Third, target engagement selectivity differs: (Z)-Ligustilide uniquely engages TRPA1 via both covalent and non-covalent binding modes depending on tissue context and metabolic conversion state, a bimodal activation pattern not replicated by butylidenephthalide or other phthalides [4]. These compound-specific properties mean that experimental outcomes obtained with one phthalide cannot be extrapolated to another.

(Z)-Ligustilide Quantitative Differentiation Evidence Versus Closest Analogs


(Z)-Ligustilide Isomerization Rate Reduction from 58% to 1.6% via Solvent Selection

(Z)-Ligustilide undergoes substantial isomerization in air, with a measured isomerization rate of 58% at room temperature. In contrast, the isomerization rate decreases dramatically to 1.6% when the compound is dissolved in cyclohexane and to 6.7% in chloroform, as quantified by GC/MS analysis [1]. This solvent-dependent stability profile is unique among phthalide natural products and directly impacts experimental reproducibility.

Chemical Stability Isomerization Kinetics Storage Optimization

Comparative Systemic Exposure: (Z)-Ligustilide AUC 5,508 vs. Senkyunolide A AUC 1,046 h·ng/mL

In a comparative pharmacokinetic study following oral administration of raw Chuanxiong Rhizoma (RCR) at 24.01 g/kg to MCAO model rats, (Z)-Ligustilide achieved an AUC0→t of 5,508.21 ± 688.91 h·ng/mL, which is approximately 5.3-fold higher than the AUC0→t of senkyunolide A (1,045.86 ± 175.86 h·ng/mL) under identical conditions [1]. Additionally, (Z)-Ligustilide demonstrated substantially lower clearance (CL: 3.45 ± 0.56 mL/h) compared to senkyunolide A (CL: 694.70 ± 121.20 mL/h) and butylidenephthalide (CL: 92.21 ± 26.95 mL/h) [1].

Pharmacokinetics Bioavailability AUC Comparison

(Z)-Ligustilide Functions as a Metabolic Precursor to Butylidenephthalide: 9.3-Fold AUC Enhancement

(Z)-Ligustilide undergoes in vivo metabolic conversion to Z-butylidenephthalide (BuPh), a process that substantially amplifies the systemic exposure of BuPh beyond what would be predicted from its naturally low herbal content. When administered as part of a fraction containing both ligustilide and BuPh, the AUC of BuPh increased 9.3-fold compared to administration of pure BuPh alone; administration as full herbal extract produced a 4.5-fold increase [1]. This metabolic conversion from the major component ligustilide to the minor component BuPh is a unique pharmacokinetic feature not shared by senkyunolide A or other phthalides.

Metabolic Conversion Prodrug Pharmacokinetic Interaction

Direct Comparative Vasorelaxation: Ligustilide vs. Senkyunolide A Show Similar Potency but Distinct Concentration-Response Profiles

In rat isolated aorta preparations, (Z)-Ligustilide and senkyunolide A both produced concentration-dependent relaxation against contractions induced by U46619, phenylephrine, 5-hydroxytryptamine, and KCl. The relaxation responses were endothelium-independent for both compounds, as removal of endothelium did not affect vasorelaxation under contractions to U46619 and phenylephrine [1]. Both compounds similarly remained unaffected by adenylate cyclase inhibitor SQ22536, soluble guanylate cyclase inhibitor ODQ, and non-selective K+ channel blocker tetraethylammonium, indicating shared but not identical mechanistic pathways [1]. Notably, (Z)-Ligustilide's vasodilatory mechanism has been further characterized as inhibition of voltage-dependent calcium channels and receptor-mediated Ca2+ influx and release [2].

Vasorelaxation Cardiovascular Pharmacology Phthalide Comparison

NRF2 Activation in Atherosclerosis: (Z)-Ligustilide 20 mg/kg Reduces Plaque Formation with No Direct Senkyunolide A Comparator Data Available

(Z)-Ligustilide at 20 mg/kg significantly attenuated atherosclerotic plaque formation, reduced lipid peroxidation, and increased antioxidant enzyme activity in the aortas of HFD-fed Ldlr-/- mice [1]. In vitro, 100 μM (Z)-Ligustilide upregulated NRF2 and ARE-driven gene expression in EA.hy926 endothelial cells [1]. (Z)-Ligustilide has also been shown to protect vascular endothelial cells from oxidative stress and rescue HFD-induced atherosclerosis through activation of multiple NRF2 downstream genes [2]. However, no published study has directly compared the NRF2 activation potency of (Z)-Ligustilide with senkyunolide A or butylidenephthalide in the same experimental system. Therefore, while (Z)-Ligustilide is an established NRF2 activator, its relative efficacy compared to other phthalides cannot be quantified from existing literature.

NRF2 Activation Atherosclerosis Oxidative Stress

TRPA1 Bimodal Modulation: (Z)-Ligustilide Exhibits Context-Dependent Covalent and Non-Covalent Binding Unlike Other Phthalides

(Z)-Ligustilide demonstrates a unique bimodal TRPA1 modulation mechanism not reported for senkyunolide A or butylidenephthalide. In pain models, (Z)-Ligustilide covalently binds to Cys703 in the pre-S1 helix of TRPA1, irreversibly blocking channel opening and producing analgesia in rat acute soft tissue injury models [1]. Conversely, in colonic tissue, (Z)-Ligustilide activates TRPA1 through non-covalent interaction with Thr684, inducing calcium influx and promoting mucus secretion to ameliorate functional constipation [2]. This tissue- and metabolic-state-dependent switching between TRPA1 agonism and antagonism represents a pharmacological profile distinct from other phthalide natural products, which have not been shown to exhibit this context-dependent functional reversal.

TRPA1 Pain Ion Channel Modulation

(Z)-Ligustilide High-Value Research Applications Based on Quantified Differentiation


Pharmacokinetic Studies Requiring High and Sustained Systemic Phthalide Exposure

(Z)-Ligustilide is the optimal phthalide selection for in vivo studies where sustained systemic exposure is critical, based on its AUC0→t of 5,508 h·ng/mL, which exceeds senkyunolide A (1,046 h·ng/mL) by 5.3-fold and butylidenephthalide (473 h·ng/mL) by 11.7-fold under identical oral dosing conditions [1]. Its exceptionally low clearance (3.45 mL/h vs. 694.70 mL/h for senkyunolide A) further supports applications requiring prolonged compound residence time [1]. Researchers should note, however, that absolute oral bioavailability is limited to 2.6-25%, which can be improved to 35.9% through hydroxypropyl-β-cyclodextrin complexation [2][3].

Metabolic Precursor Studies Investigating Phthalide Biotransformation Cascades

(Z)-Ligustilide serves as an in vivo metabolic precursor to butylidenephthalide, senkyunolide I, and senkyunolide H, with the butylidenephthalide metabolite achieving 9.3-fold higher AUC when derived from ligustilide-containing fractions compared to pure butylidenephthalide administration [1][2]. This prodrug-like metabolic conversion pathway is unique among the phthalide class and makes (Z)-Ligustilide the compound of choice for studies examining biotransformation-dependent pharmacology in traditional herbal formulations.

TRPA1 Channel Pharmacology with Context-Dependent Functional Modulation

(Z)-Ligustilide is uniquely suited for studies examining context-dependent TRPA1 modulation, as it exhibits covalent antagonism at Cys703 in pain pathways (channel block) and non-covalent agonism at Thr684 in colonic tissue (channel activation) [1][2]. This bimodal behavior is not documented for senkyunolide A, butylidenephthalide, or other phthalide natural products, positioning (Z)-Ligustilide as a distinctive chemical probe for investigating tissue-specific and metabolic-state-dependent TRP channel pharmacology [1][2].

Stability-Optimized Natural Product Chemistry and Analytical Method Development

Due to its pronounced instability, (Z)-Ligustilide is an ideal reference compound for developing and validating stabilization strategies for labile natural products. The documented isomerization rate of 58% in air versus 1.6% in cyclohexane provides a quantifiable benchmark for testing novel formulation approaches [1]. Additionally, the compound's light-induced degradation to dimers, trimers, senkyunolide I, senkyunolide H, (E)-6,7-trans-dihydroxyligustilide, and (Z)-6,7-epoxyligustilide offers a well-characterized degradation cascade for analytical method development and stability-indicating assay validation [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z)-Ligustilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.